molecular formula C7H3IN2O3 B12056740 Nitroxinil-13C6 CAS No. 1325559-31-6

Nitroxinil-13C6

Cat. No.: B12056740
CAS No.: 1325559-31-6
M. Wt: 295.97 g/mol
InChI Key: SGKGVABHDAQAJO-ZRDHQLPYSA-N
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Description

Nitroxynil-13C6, also known as 4-Hydroxy-3-iodo-5-nitro-benzonitrile-13C6, is a labeled form of Nitroxynil. It is an isotopically labeled compound where the carbon atoms are replaced with the isotope carbon-13. This compound is primarily used as an analytical standard in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitroxynil-13C6 involves the incorporation of carbon-13 into the molecular structure of Nitroxynil. The general synthetic route includes the nitration of 4-hydroxybenzonitrile followed by iodination. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and iodination processes .

Industrial Production Methods

Industrial production of Nitroxynil-13C6 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Nitroxynil-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Nitroxynil-13C6 is used extensively in scientific research, including:

    Chemistry: As an analytical standard for high-performance liquid chromatography (HPLC) and gas chromatography (GC).

    Biology: In studies involving metabolic pathways and enzyme interactions.

    Medicine: Research on its potential therapeutic effects and pharmacokinetics.

    Industry: Quality control and validation of analytical methods

Mechanism of Action

The mechanism of action of Nitroxynil-13C6 involves its interaction with specific molecular targets. It acts as an uncoupler of oxidative phosphorylation in cell mitochondria, disrupting ATP production. This impairs the motility and other processes of parasites, making it effective in treating parasitic infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitroxynil-13C6 is unique due to its isotopic labeling, which allows for precise analytical measurements and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .

Properties

CAS No.

1325559-31-6

Molecular Formula

C7H3IN2O3

Molecular Weight

295.97 g/mol

IUPAC Name

4-hydroxy-5-iodo-3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile

InChI

InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H/i1+1,2+1,4+1,5+1,6+1,7+1

InChI Key

SGKGVABHDAQAJO-ZRDHQLPYSA-N

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1[N+](=O)[O-])O)I)C#N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N

Origin of Product

United States

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